For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of ER-27319 Maleate
Introduction
ER-27319 is a synthetic, acridone-related compound that functions as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cell receptors, making it a significant therapeutic target for a range of inflammatory and allergic diseases.[1][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of ER-27319, its effects on cellular signaling pathways, and detailed experimental protocols for its study.
Core Mechanism of Action
The primary mechanism of action of ER-27319 is the selective inhibition of the activation of Syk in mast cells following the engagement of the high-affinity IgE receptor (FcεRI).[1][3] This targeted inhibition disrupts the initial signaling events that lead to mast cell degranulation and the subsequent release of pro-inflammatory mediators, including histamine (B1213489), arachidonic acid metabolites, and tumor necrosis factor-alpha (TNF-α).[1][3]
ER-27319 specifically interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][3] A key aspect of its selectivity is that it does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI receptor itself.[1][3][5] This demonstrates that ER-27319's inhibitory effect is highly specific to the Syk activation step within the FcεRI signaling pathway.[1]
Furthermore, the selectivity of ER-27319 is underscored by its differential effects in various cell types. For instance, it does not inhibit the anti-CD3-induced tyrosine phosphorylation of phospholipase C-gamma1 (PLC-γ1) in Jurkat T cells, indicating a specificity for Syk-dependent signaling pathways.[3] Additionally, ER-27319 does not block the tyrosine phosphorylation of Syk induced by the Igβ ITAM in human peripheral B cells, further highlighting its selective interference with the FcεRI γ phospho-ITAM activation of Syk.[3][6]
Signaling Pathway
The following diagram illustrates the FcεRI signaling pathway in mast cells and the specific point of inhibition by ER-27319.
Caption: FcεRI signaling cascade in mast cells and the inhibitory action of ER-27319 on Syk activation.
Quantitative Data Summary
The inhibitory activity of ER-27319 has been quantified in various cellular assays. The following table summarizes the key findings.
| Cell Type | Assay | Inhibitor | IC50 Value | Reference |
| Human and Rat Mast Cells | Antigen-induced allergic mediator release | ER-27319 | 10 μM | [1][2] |
| RBL-2H3 Cells | Antigen-induced TNF-α production | ER-27319 | 10 μM | [1] |
| RBL-2H3 Cells, Rat Peritoneal and Human Cultured Mast Cells | Antigen-induced generation of inositol (B14025) phosphates, release of arachidonic acid, and secretion of histamine and TNF-α | ER-27319 | ~10 μM | [2][7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of ER-27319 are provided below.
1. Mast Cell Degranulation Assay
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Objective: To determine the effect of ER-27319 on the antigen-induced release of allergic mediators (e.g., histamine, arachidonic acid) from mast cells.[1]
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Methodology:
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Cell Culture: Human or rat mast cells are cultured in appropriate media. Human mast cells are typically cultured for 8-10 weeks to achieve a mature phenotype.[1][5]
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Sensitization: Cells are sensitized overnight with human IgE.[1]
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Inhibitor Treatment: The sensitized cells are pre-incubated with varying concentrations of ER-27319 (e.g., up to 30 μM) for a specified period.[1]
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Stimulation: Degranulation is induced by challenging the cells with an appropriate antigen (e.g., anti-human IgE).[5]
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Quantification: The release of mediators such as histamine and arachidonic acid into the supernatant is quantified. For histamine, this can be done using an ELISA kit.[5][8] More than 80% inhibition of release was observed at 30 μM of ER-27319 in human cultured mast cells.[5]
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2. In Vitro Syk Phosphorylation Assay
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Objective: To assess the direct effect of ER-27319 on the tyrosine phosphorylation of Syk.
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Methodology:
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Cell Lysate Preparation: Cytosolic lysates from RBL-2H3 cells, which are rich in Syk, are prepared.[6]
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Inhibitor and Substrate Incubation: The cell lysates are incubated with varying concentrations of ER-27319. Subsequently, a phosphorylated ITAM peptide from the FcεRI γ subunit and ATP are added to initiate the phosphorylation reaction.[6]
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Immunoprecipitation: Syk is immunoprecipitated from the reaction mixture using an anti-Syk antibody.
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Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect the level of Syk phosphorylation.[1]
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Densitometry: The intensity of the phosphotyrosine bands is quantified to determine the extent of Syk phosphorylation inhibition by ER-27319.[1]
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Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of ER-27319.
Caption: A generalized workflow for studying the effects of ER-27319 on mast cell activation.[8]
ER-27319 is a potent and selective inhibitor of FcεRI-mediated Syk activation in mast cells.[1][3] Its mechanism of action, characterized by the specific inhibition of Syk tyrosine phosphorylation, effectively abrogates the downstream signaling events leading to the release of allergic and inflammatory mediators.[1][3] The selectivity of ER-27319 for the Syk activation step within the FcεRI pathway in mast cells makes it a valuable tool for studying allergic and inflammatory responses and a potential candidate for therapeutic development.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. benchchem.com [benchchem.com]
